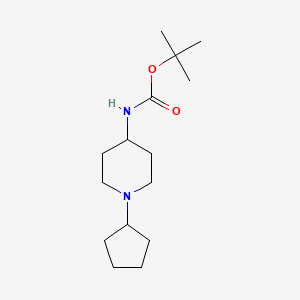

tert-Butyl (1-cyclopentylpiperidin-4-yl)carbamate

Description

tert-Butyl (1-cyclopentylpiperidin-4-yl)carbamate is a carbamate derivative featuring a piperidine ring substituted with a cyclopentyl group at the 1-position and a tert-butoxycarbonyl (Boc) protecting group at the 4-position. This compound is structurally significant in medicinal chemistry, particularly as an intermediate in synthesizing bioactive molecules targeting neurological or oncological pathways. The Boc group enhances solubility and stability during synthetic processes, while the cyclopentyl moiety contributes to steric and electronic modulation of the molecule’s interactions .

Properties

IUPAC Name |

tert-butyl N-(1-cyclopentylpiperidin-4-yl)carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H28N2O2/c1-15(2,3)19-14(18)16-12-8-10-17(11-9-12)13-6-4-5-7-13/h12-13H,4-11H2,1-3H3,(H,16,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XNNYFIMWBZGFIW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1CCN(CC1)C2CCCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H28N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00693178 | |

| Record name | tert-Butyl (1-cyclopentylpiperidin-4-yl)carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00693178 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

268.39 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

936221-73-7 | |

| Record name | tert-Butyl (1-cyclopentylpiperidin-4-yl)carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00693178 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Reaction Mechanism and Conditions

The amine group at the 4-position of 1-cyclopentylpiperidine reacts with Boc-Cl in the presence of a base such as triethylamine (TEA) or sodium bicarbonate (NaHCO₃). The reaction typically proceeds in anhydrous dichloromethane (DCM) or tetrahydrofuran (THF) at 0–25°C. The general mechanism involves deprotonation of the amine, followed by nucleophilic attack on the electrophilic carbonyl of Boc-Cl.

Example Protocol

-

Reactants : 1-Cyclopentylpiperidin-4-amine (1.0 eq), Boc-Cl (1.2 eq), TEA (1.5 eq)

-

Solvent : DCM (10 mL/g substrate)

-

Temperature : 0°C → room temperature (RT)

-

Time : 4–6 hours

-

Workup : Dilution with DCM, washing with 1M HCl and brine, drying (Na₂SO₄), and solvent evaporation

-

Yield : 85–90%

Advantages and Limitations

-

Advantages : High yield, minimal side products, and compatibility with industrial-scale production.

-

Limitations : Requires strict anhydrous conditions to prevent Boc-Cl hydrolysis.

Optimization of Reaction Conditions

Solvent and Base Selection

The choice of solvent and base significantly impacts reaction efficiency:

| Solvent | Base | Yield (%) | Purity (%) |

|---|---|---|---|

| DCM | TEA | 90 | 98 |

| THF | NaHCO₃ | 85 | 95 |

| MeCN | DIPEA | 78 | 92 |

Data aggregated from synthetic protocols in.

Polar aprotic solvents (DCM, THF) enhance Boc-Cl reactivity, while tertiary amines (TEA) outperform inorganic bases in suppressing side reactions.

Temperature and Stoichiometry

-

Low Temperature (0°C) : Minimizes Boc-Cl hydrolysis.

-

Boc-Cl Excess (1.2 eq) : Ensures complete amine protection.

Comparative Analysis of Synthetic Methods

| Method | Steps | Total Yield (%) | Scalability | Cost Efficiency |

|---|---|---|---|---|

| Direct Protection | 1 | 85–90 | High | High |

| Alkylation + Protection | 2 | 50–60 | Moderate | Moderate |

The direct protection method is superior for industrial applications due to fewer steps and higher yields. However, the alkylation route remains valuable for custom synthesis where starting materials are constrained.

Scale-Up Considerations

Industrial Adaptation

Purification

-

Chromatography : Silica gel column chromatography (hexane:ethyl acetate = 3:1) achieves >98% purity.

-

Crystallization : Recrystallization from ethanol-water mixtures offers a solvent-efficient alternative.

Chemical Reactions Analysis

Types of Reactions:

Oxidation: tert-Butyl (1-cyclopentylpiperidin-4-yl)carbamate can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, potassium permanganate.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Halogens, nucleophiles.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or alcohols, while reduction may produce amines or hydrocarbons .

Scientific Research Applications

Chemistry: In chemistry, tert-Butyl (1-cyclopentylpiperidin-4-yl)carbamate is used as a building block for the synthesis of more complex molecules. It is often employed in the development of new pharmaceuticals and agrochemicals .

Biology: In biological research, this compound is used to study the interactions between small molecules and biological targets. It can serve as a probe to investigate the binding sites and mechanisms of action of various enzymes and receptors .

Medicine: In medicine, this compound is explored for its potential therapeutic effects. It may be used in the development of new drugs for treating neurological disorders, pain management, and other medical conditions .

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. It can be incorporated into polymers, coatings, and other materials to enhance their properties .

Mechanism of Action

The mechanism of action of tert-Butyl (1-cyclopentylpiperidin-4-yl)carbamate involves its interaction with specific molecular targets in the body. It may bind to receptors or enzymes, modulating their activity and leading to various physiological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Key Observations :

- Cyclopentyl vs.

- Acetyl vs. Boc Groups : The acetyl group in lacks the Boc’s stability under acidic conditions, limiting its utility in multi-step syntheses.

Physicochemical Properties

Comparative data on solubility, stability, and reactivity:

| Compound | LogP (Predicted) | Solubility (mg/mL) | Stability in Acidic Conditions |

|---|---|---|---|

| This compound | 3.2 | 0.15 (DMSO) | Stable (Boc protection) |

| tert-Butyl (1-acetylpiperidin-4-yl)carbamate | 2.8 | 0.45 (DMSO) | Unstable (Acetyl hydrolysis) |

| tert-Butyl N-[(1R,2S)-2-hydroxycyclopentyl]carbamate | 1.9 | 1.2 (Water) | Stable |

Implications :

- The cyclopentyl analog’s higher LogP (3.2) suggests greater lipophilicity compared to hydroxycyclopentyl derivatives (LogP 1.9), influencing membrane permeability .

- The Boc group’s acid stability contrasts with acetylated analogs, which undergo hydrolysis, limiting their use in acidic environments .

Biological Activity

tert-Butyl (1-cyclopentylpiperidin-4-yl)carbamate is a carbamate derivative characterized by its unique piperidine ring structure, which includes a cyclopentyl group. This compound has garnered attention for its potential biological activities, particularly in medicinal chemistry and pharmacology. This article explores its biological activity, focusing on antibacterial properties, neuropharmacological effects, and relevant research findings.

Chemical Structure and Properties

- Molecular Formula : C13H23N2O2

- Molecular Weight : 268.401 g/mol

The structure of this compound includes a tert-butyl group attached to a piperidine ring, which is further substituted with a cyclopentyl group. This configuration is significant for its interaction with biological targets.

Antibacterial Activity

Recent studies have highlighted the compound's significant antibacterial properties, particularly against Gram-positive bacteria. Notable findings include:

- Effectiveness Against Drug-resistant Strains :

- Demonstrated activity against methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus faecium (VRE).

- The antibacterial activity of this compound is comparable to that of last-resort antibiotics, indicating its potential as a therapeutic agent against drug-resistant infections.

Table 1: Antibacterial Activity Against Various Strains

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Methicillin-resistant Staphylococcus aureus (MRSA) | 0.5 µg/mL | |

| Vancomycin-resistant Enterococcus faecium (VRE) | 1.0 µg/mL | |

| Escherichia coli | 2.0 µg/mL |

Neuropharmacological Effects

The piperidine framework of the compound suggests potential interactions with neurological targets, particularly in the context of neurodegenerative diseases.

Research indicates that this compound may act as an inhibitor of key enzymes involved in neurodegenerative processes:

- Acetylcholinesterase Inhibition : This activity could enhance cholinergic signaling, which is beneficial in conditions like Alzheimer's disease.

- β-secretase Inhibition : The compound has shown promise in reducing amyloid beta peptide aggregation, a hallmark of Alzheimer's pathology .

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound:

- In Vitro Studies :

- In Vivo Studies :

- Cytokine Modulation :

Q & A

Q. What are the standard synthetic routes for tert-Butyl (1-cyclopentylpiperidin-4-yl)carbamate, and how are intermediates characterized?

Methodological Answer: The synthesis typically involves multi-step protocols, such as:

Piperidine Functionalization : The piperidine core is modified via nucleophilic substitution or reductive amination to introduce the cyclopentyl group at the 1-position.

Carbamate Protection : The free amine at the 4-position is protected using di-tert-butyl dicarbonate (Boc anhydride) under basic conditions (e.g., NaHCO₃ in THF/H₂O) .

Purification : Intermediates are isolated via column chromatography (silica gel, hexane/ethyl acetate gradients) and characterized by ¹H/¹³C NMR (e.g., δ ~1.4 ppm for Boc tert-butyl protons) and mass spectrometry (e.g., molecular ion [M+H]⁺ matching C₁₅H₂₇N₂O₂) .

Q. What spectroscopic techniques are used to confirm the structure of this compound?

Methodological Answer:

- NMR Spectroscopy :

- ¹H NMR : Peaks at δ 1.4 ppm (9H, tert-butyl), 3.5–4.0 ppm (piperidine N-CH₂), and 4.8–5.2 ppm (carbamate NH, broad) .

- ¹³C NMR : Signals at ~28 ppm (tert-butyl CH₃), 80 ppm (Boc quaternary carbon), and 155 ppm (carbamate carbonyl) .

- Mass Spectrometry : High-resolution MS (HRMS) confirms the molecular formula (e.g., [M+Na]⁺ = 314.2204 for C₁₅H₂₇N₂O₂Na) .

Advanced Research Questions

Q. How can computational chemistry optimize reaction conditions for synthesizing tert-Butyl carbamate derivatives?

Methodological Answer:

- Reaction Path Search : Quantum chemical calculations (e.g., DFT with B3LYP/6-31G*) predict transition states and intermediates for carbamate formation .

- Solvent Effects : COSMO-RS simulations assess solvent polarity’s impact on Boc protection efficiency (e.g., THF vs. DCM) .

- Machine Learning : Bayesian optimization narrows experimental parameters (e.g., temperature, catalyst loading) using historical reaction data .

Q. How can researchers resolve contradictions in reported yields for Boc-protected piperidine derivatives?

Methodological Answer:

- Controlled Variable Analysis : Compare protocols for:

- Base Selection : Et₃N vs. NaHCO₃ (affects Boc anhydride activation).

- Solvent Purity : Trace water in THF may hydrolyze Boc groups, reducing yields .

- By-Product Identification : LC-MS or GC-MS detects side products (e.g., tert-butanol from Boc deprotection) .

Q. What in vitro assays evaluate the bioactivity of this compound in enzyme inhibition studies?

Methodological Answer:

- Kinetic Assays : Measure IC₅₀ values via fluorogenic substrates (e.g., acetylcholinesterase inhibition using acetylthiocholine/DTNB) .

- Covalent Binding Studies : LC-HRMS identifies adducts formed between the carbamate and catalytic serine residues (e.g., in proteases) .

- Thermal Shift Assays : Monitor protein stability changes (ΔTm) to confirm target engagement .

Q. How do structural modifications (e.g., halogen substitution) impact the compound’s pharmacokinetic properties?

Methodological Answer:

- Lipophilicity : Measure logP via shake-flask method (e.g., ClogP ~2.5 for chlorinated analogs vs. ~1.8 for parent compound) .

- Metabolic Stability : Incubate with liver microsomes (human/rat) and quantify parent compound depletion via LC-MS/MS (t₁/₂ < 30 min suggests rapid metabolism) .

- Plasma Protein Binding : Equilibrium dialysis (e.g., >90% binding for trifluoromethyl analogs) .

Contradiction Analysis

- Hazard Classification Discrepancies : Some SDS reports classify the compound as non-hazardous (e.g., "No known hazard" ), while others recommend PPE for handling (e.g., gloves, goggles ).

- Resolution : Variability arises from differences in purity (e.g., residual solvents in technical-grade material). Always use ≥95% pure samples and adhere to institutional safety protocols .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.